rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
Rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure, often used in various chemical and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route usually begins with the formation of the pyrrolidine ring through cyclization reactions. The incorporation of the fluoro and phenyl groups, as well as the tert-butoxycarbonyl (Boc) protecting group, is achieved through subsequent substitution reactions.
Key reaction conditions include:
Use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation steps.
Employment of transition metal catalysts, like palladium (Pd), to facilitate coupling reactions.
Protecting group strategies to ensure selective functionalization of the desired sites.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production. Purification is often achieved using chromatographic methods, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: : Reduction of the functional groups can be carried out using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The phenyl and fluoro groups can participate in various nucleophilic or electrophilic substitution reactions, allowing for the modification of the compound's structure.
Common Reagents and Conditions
Oxidation: : Conditions often include the use of organic solvents like dichloromethane (DCM) and temperature control to manage reaction kinetics.
Reduction: : Similar conditions, with solvents like ether or tetrahydrofuran (THF) being common.
Substitution: : Reagents like alkyl halides or aryl halides, and conditions involving polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Major products of these reactions typically include various substituted derivatives of the original compound, often retaining the pyrrolidine core while modifying the peripheral groups.
Scientific Research Applications
Rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid is utilized in several areas of research:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use as a probe in studying enzyme activity and protein-ligand interactions.
Medicine: : Exploration as a candidate for drug development, particularly for conditions requiring modulation of the central nervous system or targeting specific enzymes.
Industry: : Application in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of this compound involves interactions at the molecular level, often targeting specific proteins or enzymes. Its structure allows for selective binding to active sites, modulating biological activity. Pathways involved may include inhibition or activation of enzymatic processes, or interference with receptor-ligand binding.
Comparison with Similar Compounds
Comparing rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid with other pyrrolidine derivatives:
Uniqueness: : Its specific stereochemistry and functional groups make it unique, providing distinct chemical reactivity and biological activity.
Similar Compounds: : Other pyrrolidine-based compounds include rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine, which lacks the tert-butoxycarbonyl group, or rac-(3S,4R)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid, differing in stereochemistry and functionalization.
This compound's unique attributes make it a valuable tool in various scientific research endeavors, offering distinct possibilities for synthetic modification and biological investigation.
Properties
CAS No. |
2728408-23-7 |
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Molecular Formula |
C16H20FNO4 |
Molecular Weight |
309.3 |
Purity |
95 |
Origin of Product |
United States |
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